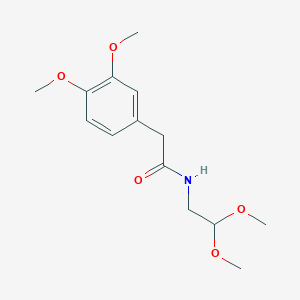

Ivabradine impurity 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIGDPKFPQSZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ivabradine Impurity 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine Impurity 2, a known process-related impurity of the anti-anginal drug Ivabradine. This document details the synthetic pathway, analytical characterization, and relevant data for researchers and professionals involved in the development, manufacturing, and quality control of Ivabradine.

Introduction to Ivabradine and its Impurities

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. It acts by selectively and specifically inhibiting the cardiac pacemaker If current. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies require stringent control over impurities, necessitating their identification, synthesis, and characterization.

This compound is identified as N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzeneacetamide (CAS No: 73954-34-4). Understanding its formation and having robust analytical methods for its detection and quantification are essential for the quality control of Ivabradine.

Synthesis of this compound

The synthesis of this compound, N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzeneacetamide, involves the formation of an amide bond between 3,4-dimethoxyphenylacetic acid and 2,2-dimethoxyethan-1-amine.

Synthetic Pathway

The logical pathway for the synthesis of this compound is depicted below. This involves the activation of the carboxylic acid group of 3,4-dimethoxyphenylacetic acid, followed by its reaction with 2,2-dimethoxyethanamine.

Pharmacopeial Reference Standards for Ivabradine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The guide details known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into forced degradation studies, all crucial aspects for drug development, quality control, and regulatory compliance. While direct access to the full monographs of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) is restricted, this document synthesizes information from public assessment reports, scientific literature, and supplier specifications to provide a thorough understanding of the impurity landscape of Ivabradine.

Overview of Ivabradine and Its Impurities

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1] Impurities in the drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] The control of these impurities is essential to ensure the safety and efficacy of the final drug product and is mandated by regulatory bodies worldwide, with standards often harmonized through the International Council for Harmonisation (ICH) guidelines.[2]

Known Ivabradine Impurities

A number of impurities associated with Ivabradine have been identified. While the official pharmacopeial monographs contain the definitive list of specified impurities, the following table compiles impurities mentioned in scientific literature and by suppliers of reference standards.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |

| Dehydro Ivabradine | 1086026-31-4 | C₂₇H₃₄N₂O₅ | 466.57 | Process/Degradation |

| Ivabradine N-oxide | 2511244-97-4 | C₂₇H₃₆N₂O₆ | 484.6 | Degradation |

| Ivabradine R-Isomer | 167072-91-5 | C₂₇H₃₆N₂O₅ | 468.59 | Process (Stereoisomer) |

| 7-Desmethyl Ivabradine | 304462-60-0 | C₂₆H₃₄N₂O₅ | 454.56 | Metabolite/Impurity |

| Ivabradine Open Ring | 1462470-54-7 | C₂₇H₃₈N₂O₆ | 486.60 | Degradation |

| 2-Oxo-ivabradine Hydrochloride | 1616710-50-9 | C₂₇H₃₅ClN₂O₆ | 519.03 | Process/Degradation |

This table is not exhaustive and represents impurities commonly cited. Official pharmacopeial monographs should be consulted for the definitive list of specified impurities.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ivabradine and its related substances. Several research articles have detailed specific, validated HPLC methods.

Example HPLC Method for Ivabradine and Impurities

This method is based on a stability-indicating RP-HPLC method developed for the estimation of Ivabradine Hydrochloride in tablets.

| Parameter | Condition |

| Column | SS Wakosil C18AR, 250×4.6 mm, 5 μm |

| Mobile Phase | Methanol : 25 mM Phosphate Buffer (pH 6.5 with orthophosphoric acid) (60:40 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 10 min |

System Suitability:

-

Retention Time of Ivabradine: Approximately 6.55 ± 0.05 min

-

Tailing Factor: Not more than 1.14

-

Theoretical Plates: Not less than 2000

This method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.

Typical Protocol for Forced Degradation of Ivabradine:

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of Ivabradine impurities.

Caption: Workflow for the identification of degradation impurities.

Caption: The logical flow of developing a new pharmacopeial reference standard.

Caption: Relationship between Ivabradine API and its impurity types.

Conclusion

The control of impurities in Ivabradine is a critical aspect of ensuring its quality, safety, and efficacy. While the official pharmacopeial monographs remain the definitive source for reference standards and analytical procedures, this guide provides a robust overview based on publicly available scientific and regulatory information. Researchers and drug development professionals are encouraged to consult the official pharmacopeias for the most current and comprehensive data. The methodologies and impurity information presented here serve as a valuable resource for developing and validating in-house analytical methods and for understanding the broader context of impurity control for Ivabradine.

References

In-Depth Technical Guide: Characterization of CAS Number 73954-34-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound identified by CAS number 73954-34-4. This molecule, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, is primarily known as an impurity of Ivabradine, a clinically significant hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1][2][3][][5] Understanding the physicochemical properties, synthesis, and potential biological activity of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.

This document summarizes the available data on N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, outlines general experimental protocols for its synthesis and analysis, and discusses its potential biological implications in the context of its parent compound, Ivabradine.

Physicochemical Properties

A summary of the known physicochemical properties of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is presented in Table 1. This data is essential for its identification, purification, and formulation.

Table 1: Physicochemical Properties of CAS 73954-34-4

| Property | Value | Source(s) |

| Chemical Name | N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | [1][2][5] |

| Synonym(s) | Ivabradine impurity 2 | [1][3][6] |

| CAS Number | 73954-34-4 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁NO₅ | [1][2][3][5] |

| Molecular Weight | 283.32 g/mol | [1][2][3][5] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in DMSO | [] |

| Boiling Point | 455.2 ± 45.0 °C (Predicted) | [8] |

| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.39 ± 0.46 (Predicted) | [5] |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthesis involves the acylation of 2,2-dimethoxyethan-1-amine with 2-(3,4-dimethoxyphenyl)acetic acid or its corresponding acyl chloride.

Caption: Proposed synthesis of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide.

General Experimental Protocol for Synthesis

-

Activation of Carboxylic Acid: 2-(3,4-dimethoxyphenyl)acetic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.

-

Amide Coupling: The resulting acyl chloride is then reacted with 2,2-dimethoxyethan-1-amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like DCM at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization.

Purification from Ivabradine Samples

As an impurity, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide would typically be isolated and purified from bulk Ivabradine samples using preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. While a complete set of spectral data for this specific impurity is not publicly available, the following techniques are standard for its characterization.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl group, the methylene (B1212753) protons of the acetyl and ethyl groups, and the methoxy (B1213986) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic and methoxy carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (283.32 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for the N-H and C=O stretching of the amide group, C-O stretching of the ethers, and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, indicating the purity of the compound. |

Biological Activity and Mechanism of Action

Relationship to Ivabradine

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is identified as an impurity of Ivabradine.[1][3][6] Ivabradine is a well-characterized drug that selectively inhibits the I(f) current in the sinoatrial node of the heart by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform.[1][9] This action leads to a reduction in heart rate without affecting myocardial contractility.

Postulated Biological Activity

Given its structural relationship to Ivabradine, it is plausible that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide may possess some affinity for HCN channels. However, without direct experimental evidence, its biological activity remains speculative. It could potentially act as a weak inhibitor, an agonist, or have no significant effect on HCN channels. In silico toxicology and pharmacological activity predictions for some other Ivabradine degradation products have been performed, suggesting that some impurities may retain pharmacological activity.[1][2]

Ivabradine Signaling Pathway

The primary signaling pathway affected by Ivabradine, and potentially by its impurities, is the regulation of cardiac pacemaker potential.

Caption: Simplified signaling pathway of Ivabradine's action on HCN4 channels.

Experimental Workflow for Impurity Characterization

The characterization of a pharmaceutical impurity like N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide follows a structured workflow.

Caption: General workflow for the characterization of a pharmaceutical impurity.

Conclusion

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide (CAS 73954-34-4) is a known impurity of the cardiovascular drug Ivabradine. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established scientific principles. Its structural similarity to Ivabradine suggests a potential for interaction with HCN channels, though further experimental investigation is required to confirm its biological activity and to fully understand its pharmacological and toxicological profile. The general protocols and workflows outlined here provide a framework for the synthesis, purification, and characterization of this and other related pharmaceutical impurities.

References

- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | 73954-34-4 [chemicalbook.com]

- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]

- 7. chinapharmas.com [chinapharmas.com]

- 8. N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide CAS#: 73954-34-4 [chemicalbook.com]

- 9. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-Depth Technical Guide to the Potential Degradation Pathways of Ivabradine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of Ivabradine (B130884), a heart rate-lowering agent. The information presented is collated from various stability and forced degradation studies, offering insights into the drug's susceptibility to different stress conditions. This document is intended to support research, development, and quality control activities related to Ivabradine.

Overview of Ivabradine Stability

Ivabradine has been shown to be a relatively stable molecule; however, it undergoes degradation under specific stress conditions, including exposure to acid, base, oxidation, and light.[1][2][3] Forced degradation studies are crucial for identifying potential degradation products that could arise during manufacturing, storage, or administration, and for developing stability-indicating analytical methods.

Summary of Degradation Products

Multiple studies have identified and characterized various degradation products of Ivabradine under hydrolytic, oxidative, and photolytic stress. The following table summarizes the key degradation products reported in the literature, identified by their mass-to-charge ratio (m/z).

| Degradation Product ID | m/z ([M+H]⁺) | Formation Conditions | Reference(s) |

| H1 | 505.31 | Acid Hydrolysis (HCl) | [1][2] |

| H2 | 523.26 | Acid Hydrolysis (HCl) | [1][2] |

| H3 | 505.25 | Acid Hydrolysis (HCl) | [1][2] |

| N1 | 487.29 | Alkaline Hydrolysis | [1][2] |

| Ox1 | Not specified | Oxidation (H₂O₂) | [1][2] |

| Ox2 | Not specified | Oxidation (H₂O₂) | [2] |

| Ox3 | 471 | Oxidation (H₂O₂) | [1] |

| Ox4 | 293.20 | Oxidation (H₂O₂) | [1] |

| Ox5 | Not specified | Oxidation (H₂O₂) | [1] |

| UV1 | 279.17 | Photolytic Degradation | [1] |

| UV2 | Not specified | Photolytic Degradation | [1] |

| UV3 | 485 | Photolytic Degradation | [1] |

| UV4 (N-desmethyl ivabradine) | 455.26 | Photolytic Degradation | [1] |

| I-1 to I-5 | Not specified | Acid and Base Hydrolysis | [4][5] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the literature for inducing the degradation of Ivabradine.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of 2 M hydrochloric acid (HCl) and incubated at 80°C for 24 hours.[1][3]

-

Protocol 2: Ivabradine was subjected to 0.1 M HCl at 80°C for 2 hours.[5]

-

It has been noted that Ivabradine exhibits different degradation behaviors in HCl and sulfuric acid (H₂SO₄), with some degradation products only forming in the presence of HCl.[4][5]

-

-

Alkaline Hydrolysis:

-

Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of 1 M sodium hydroxide (B78521) (NaOH) and incubated at 80°C for 24 hours.[1][3]

-

Protocol 2: Ivabradine was treated with 0.1 M NaOH at 80°C for 2 hours.[5]

-

-

Neutral Hydrolysis:

-

Ivabradine was refluxed in water at 80°C for 2 hours.[5]

-

Oxidative Degradation

-

Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of hydrogen peroxide (H₂O₂) solution at concentrations of 3%, 7.5%, and 15%, and incubated at 80°C for 24 hours.[1][3] Complete degradation of Ivabradine was observed under these conditions.[1]

-

Protocol 2: The drug was exposed to 30% H₂O₂ at room temperature for 24 hours.[5]

Thermal Degradation

-

Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of deionized water and kept at 80°C for 24 hours.[1][3]

-

Protocol 2: Ivabradine powder was kept in an oven at 105°C for 6 hours.[5]

Photolytic Degradation

-

Protocol 1: A solution of Ivabradine was exposed to UV radiation for 24 and 48 hours. After 48 hours, complete decomposition of Ivabradine was observed.[1] The illuminance was set at 500 W/m².[2]

-

Protocol 2: The solid drug was exposed to UV light (254 nm) and fluorescent light for 7 days.[5]

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of Ivabradine under different stress conditions.

References

- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Toxicological Evaluation of Ivabradine Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico toxicological profiles of degradation products derived from the cardiovascular drug, ivabradine (B130884). Forced degradation studies have revealed that ivabradine is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[1][2][3][4][5][6][7][8][9] The resultant degradation products necessitate a thorough toxicological assessment to ensure patient safety. This document summarizes the identified degradation products, outlines the methodologies for in silico toxicity prediction, presents the available quantitative toxicological data in a structured format, and provides a conceptual workflow for these predictive studies.

Introduction to Ivabradine and its Degradation

Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[7] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node.[10] As with any pharmaceutical compound, ivabradine can degrade over time or under stress conditions, leading to the formation of impurities. Understanding the toxicological potential of these degradation products is a critical aspect of drug safety and regulatory compliance.[3][6]

Forced degradation studies are instrumental in identifying potential degradation products that may form under various environmental conditions.[4][7] Studies on ivabradine have shown its degradation when exposed to increased temperature, acid, base, oxidizing agents, and light.[1][3][6][8]

Identified Degradation Products of Ivabradine

Several degradation products of ivabradine have been identified and characterized using techniques such as liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS).[2][11] The nomenclature of these products often relates to the stress condition under which they were formed. A summary of key identified degradation products is provided below.

Table 1: Major Degradation Products of Ivabradine

| Degradation Product ID | Formation Condition(s) | Reference |

| I-1 to I-5 | Acid and Base Hydrolysis | [2] |

| H1, H2, H3 | Acid Hydrolysis | [1] |

| N1 | Alkaline Hydrolysis | [1] |

| Ox1, Ox3, Ox4, Ox5 | Oxidation | [1] |

| UV1, UV2, UV3, UV4 | Photolysis | [1] |

| N-oxide impurities | Oxidation | [5] |

| Dehydro ivabradine | Process-related/Degradation | [5] |

| Acetyl ivabradine | Process-related/Degradation | [5] |

| Hydroxy ivabradine | Process-related/Degradation | [5] |

In Silico Toxicology Prediction: Methodologies

In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds. This approach is a valuable tool for screening and prioritizing compounds for further experimental testing, thereby reducing animal testing and accelerating the drug development process. Various software and methodologies are employed for these predictions.

Commonly Used In Silico Models and Software

Several computational tools are available for predicting the toxicological endpoints of small molecules. Those cited in the context of ivabradine degradation products include:

-

Toxtree: An open-source software that can predict toxicological hazards by applying a decision tree approach. It is often used for predicting Cramer classes, and for flagging potential for irritation and corrosion.[1][8]

-

ePhysChem: A platform that can be used to predict a variety of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8]

-

ADMET Predictor™: A commercial software package that predicts a wide range of ADMET properties and toxicities.[11]

-

SwissTargetPrediction: A web-based tool to predict the most probable macromolecular targets of a small molecule.[8]

Key Toxicological Endpoints Evaluated

The primary toxicological endpoints assessed for ivabradine degradation products using in silico methods include:

-

Ames Mutagenicity: Predicts the potential of a compound to cause mutations in the DNA of bacteria, which is an indicator of carcinogenic potential.[1][3][6]

-

Carcinogenicity: Predicts the likelihood of a compound to cause cancer.

-

Hepatotoxicity: Predicts the potential of a compound to cause liver damage.

-

Cytochrome P450 (CYP) Inhibition: Predicts the potential of a compound to inhibit the activity of key drug-metabolizing enzymes, which can lead to drug-drug interactions.[1][3][6][8] The evaluated cytochromes include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][6][8]

-

Ocular Irritancy: Predicts the potential of a compound to cause irritation to the eyes.[2]

Quantitative In Silico Toxicology Data

The following table summarizes the available quantitative in silico toxicology predictions for ivabradine and its degradation products.

Table 2: In Silico Toxicological Predictions for Ivabradine and its Degradation Products

| Compound | Ames Mutagenicity | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition | Ocular Irritancy | Reference |

| Ivabradine | No | No | No | No | Yes | Yes | - | [6] |

| Degradation Products (General) | No | No | No | No | - | - | - | [6] |

| I-2 | - | - | - | - | - | - | Severe Irritant | [2] |

| I-3 | - | - | - | - | - | - | Severe Irritant | [2] |

| I-4 | - | - | - | - | - | - | Severe Irritant | [2] |

| I-5 | - | - | - | - | - | - | Severe Irritant | [2] |

Note: A "-" indicates that data was not available in the cited sources.

Experimental Protocols

Forced Degradation Studies

A general protocol for forced degradation studies of ivabradine involves the following steps:

-

Sample Preparation: Prepare solutions of ivabradine in various stress agents.[6][8]

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 2 M HCl) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-15% H2O2) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]

-

Thermal Degradation: Dissolve the drug in deionized water and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]

-

Photolytic Degradation: Expose a solution of the drug to UV light for a specified duration.[1]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a detector such as a photodiode array (PDA) or mass spectrometry (MS) to separate and identify the degradation products.[1][2][5]

In Silico Toxicology Prediction Workflow

The following is a generalized workflow for the in silico toxicological assessment of identified degradation products:

-

Structure Input: Obtain the 2D or 3D chemical structure of the identified degradation product.

-

Model Selection: Choose appropriate in silico models and software for the desired toxicological endpoints (e.g., Ames mutagenicity, CYP inhibition).

-

Prediction Execution: Run the predictions using the selected software. This may involve submitting the chemical structure to a web server or using standalone software.

-

Data Analysis and Interpretation: Analyze the output from the software. This often involves a qualitative prediction (e.g., "mutagenic" or "non-mutagenic") and may include a quantitative score or probability.

-

Reporting: Summarize the predictions in a structured format, such as a data table.

Visualizations

Ivabradine Degradation Pathway

Caption: Conceptual overview of ivabradine degradation under different stress conditions.

In Silico Toxicology Assessment Workflow

Caption: A generalized workflow for the in silico toxicological evaluation of chemical compounds.

Conclusion

The in silico toxicological assessment of ivabradine degradation products is a crucial step in ensuring the safety and quality of the drug product. The available data suggests that while ivabradine and its degradation products may not be mutagenic, some degradation products could be ocular irritants.[2][6] Furthermore, ivabradine itself shows potential for inhibition of CYP2D6 and CYP3A4, highlighting the importance of evaluating the drug-drug interaction potential of its degradation products.[6] This technical guide provides a foundational understanding of the current knowledge in this area and a framework for conducting further in silico toxicological evaluations. It is important to note that in silico predictions should be used as a screening tool and should be followed up with appropriate in vitro and in vivo testing for confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 7. ajpaonline.com [ajpaonline.com]

- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Analysis of Compounds with Molecular Formula C14H21NO5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H21NO5 represents a diverse array of potential chemical structures, each with unique physicochemical properties and biological activities. With a molecular weight of 283.32 g/mol , this formula corresponds to a degree of unsaturation of five. This indicates the presence of a combination of rings and/or double and triple bonds, suggesting a wide range of possible molecular architectures from aromatic compounds to complex aliphatic ring systems.

This guide provides a comprehensive overview of the analytical workflow required to characterize a novel or known compound with this molecular formula. It outlines standard experimental methodologies, data interpretation, and potential biological applications relevant to drug discovery and development. While numerous isomers can exist for C14H21NO5, known examples include 4'-Aminobenzo-15-crown-5, a crown ether, and Diolamine methoxycinnamate, illustrating the structural diversity.[1][2]

Structural and Physicochemical Characterization

The foundational step in analyzing any compound is the unambiguous determination of its structure and purity. This is achieved through a combination of chromatographic and spectroscopic techniques. A typical workflow involves initial purification, followed by a series of analytical experiments to confirm identity and purity.

Data Presentation: Physicochemical and Spectroscopic Summary

The table below presents a hypothetical summary of quantitative data that could be obtained for a purified isomer of C14H21NO5.

| Parameter | Method | Hypothetical Result | Unit | Interpretation |

| Purity | HPLC-UV (254 nm) | 99.5 | % | Indicates high purity suitable for biological assays. |

| Molecular Mass | ESI-MS | 284.1492 | [M+H]⁺ m/z | Corresponds to the protonated molecule [C14H21NO5+H]⁺. |

| Molecular Formula | HRMS | C14H22NO5 | [M+H]⁺ | High-resolution mass confirms the elemental composition. |

| ¹H NMR (500 MHz, CDCl₃) | NMR Spectroscopy | δ 7.8-6.9 (m, 4H), 4.2 (t, 2H), 3.9 (s, 3H), 3.7 (t, 2H), 2.5 (q, 2H), 1.2 (t, 3H) | ppm | Suggests an aromatic ring, ether linkages, and aliphatic chains. |

| ¹³C NMR (125 MHz, CDCl₃) | NMR Spectroscopy | δ 166.8, 152.5, 131.0, 129.8, 114.2, 68.5, 64.1, 55.4, 25.7, 14.3 | ppm | Indicates carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| Key IR Absorptions | FTIR Spectroscopy | 3350, 2950, 1720, 1605, 1510, 1250 | cm⁻¹ | Suggests N-H or O-H, C-H (aliphatic), C=O (ester/acid), C=C (aromatic), and C-O bonds. |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of results. Below are standard protocols for the key analytical techniques mentioned.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the isolated compound.

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Dilute to 10 µg/mL with the initial mobile phase mixture.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

-

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition of the compound.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive (ESI+).

-

Mass Range: m/z 100-1000.

-

Resolution: >60,000.

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 320 °C.

-

-

Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C14H22NO5⁺. A mass error of <5 ppm provides high confidence in the formula.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the detailed atomic connectivity and stereochemistry of the molecule.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, integrations (number of protons), and splitting patterns (coupling).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).

-

-

Data Analysis: Integrate all 1D and 2D NMR data to piece together the molecular structure. The rates of temperature-induced changes of chemical shifts can also be a helpful parameter in metabolite identification.[3]

-

Biological Activity Assessment

Given the presence of nitrogen and multiple oxygen atoms, compounds with the formula C14H21NO5 could potentially interact with various biological targets. Functional groups such as amines, esters, ethers, and carboxylic acids are common in pharmacologically active molecules.[4][5][6] Potential activities could include enzyme inhibition, receptor modulation, or antimicrobial effects.

Data Presentation: Hypothetical Biological Activity Profile

The following table summarizes potential results from in vitro screening assays for a C14H21NO5 isomer.

| Assay Type | Target/Cell Line | Hypothetical Result (IC₅₀/EC₅₀) | Unit | Interpretation |

| Kinase Inhibition | Kinase B | 0.75 | µM | Moderate potency as a kinase inhibitor. |

| Cytotoxicity | A549 (Human Lung Carcinoma) | 15.2 | µM | Shows moderate cytotoxic effects against this cancer cell line. |

| Antibacterial Activity | E. coli | >100 | µg/mL | No significant antibacterial activity observed. |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

-

Objective: To assess the effect of the compound on the viability of a cancer cell line.

-

Materials: A549 cells, DMEM media with 10% FBS, 96-well plates, MTS reagent, test compound.

-

Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the C14H21NO5 compound in culture media. Replace the old media with the media containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language.

Caption: General workflow for compound isolation, characterization, and screening.

Caption: Hypothetical inhibition of the Kinase B signaling pathway.

References

- 1. Diolamine methoxycinnamate | C14H21NO5 | CID 6440189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4′-Aminobenzo-15-crown-5 97% | 60835-71-4 [sigmaaldrich.com]

- 3. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective If current inhibitor, is a crucial therapeutic agent for managing chronic stable angina and heart failure. The synthesis of Ivabradine is a complex multi-step process, and like any synthetic pharmaceutical product, it is susceptible to the formation of process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API). Rigorous identification, quantification, and control of these impurities are mandated by regulatory authorities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the common process-related impurities encountered during Ivabradine synthesis, their origins, and detailed analytical methodologies for their identification and quantification.

Introduction to Ivabradine Synthesis and Impurity Formation

The synthesis of Ivabradine hydrochloride typically involves the coupling of two key intermediates: (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane (let's call it Intermediate A) and a derivatized 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (a derivative of Intermediate B). The specific coupling strategy and the synthesis of these intermediates can vary, leading to different impurity profiles.

Process-related impurities in Ivabradine can be broadly categorized as:

-

Unreacted starting materials and intermediates: Residual amounts of key starting materials or intermediates that are carried through the synthesis.

-

By-products of the main reaction: Compounds formed from competing side reactions during the key coupling step or subsequent steps.

-

Impurities from starting materials: Impurities present in the initial raw materials that may be carried through or react to form new impurities.

-

Reagents, ligands, and catalysts: Residual amounts of chemicals used throughout the synthesis.

Understanding the synthetic route is paramount to predicting and controlling the impurity profile.

Common Synthetic Pathways and Origins of Process-Related Impurities

Several synthetic routes for Ivabradine have been reported in scientific literature and patents. A common strategy involves the N-alkylation of Intermediate B with a suitable derivative of Intermediate A.

Diagram of a Common Ivabradine Synthetic Pathway

Caption: A generalized synthetic pathway for Ivabradine hydrochloride.

Key Process-Related Impurities

The following table summarizes some of the known process-related impurities in Ivabradine synthesis.

| Impurity Name | Structure | Molecular Formula | Molecular Weight | Likely Origin |

| Impurity 1: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one |  | C₁₂H₁₅NO₃ | 221.25 | Unreacted Intermediate B |

| Impurity 2: (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane |  | C₁₂H₁₇NO₂ | 207.27 | Unreacted Intermediate A |

| Impurity 3: Dehydro Ivabradine |  | C₂₇H₃₄N₂O₅ | 466.57 | Incomplete reduction in the final step of some synthetic routes. |

| Impurity 4: Ivabradine N-Oxide |  | C₂₇H₃₆N₂O₆ | 484.59 | Oxidation of the tertiary amine in Ivabradine. |

| Impurity 5: Overalkylation Impurity |  | C₃₉H₄₉N₃O₇ | 671.83 | Reaction of Ivabradine with another molecule of the Intermediate B derivative.[1] |

Note: The structures provided are illustrative and may require a subscription to a chemical drawing tool for accurate rendering in a real-world scenario.

Formation Pathways of Key Impurities

Caption: Formation pathways for key process-related impurities.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of process-related impurities in Ivabradine.[2][3]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section provides a detailed protocol for a stability-indicating reverse-phase HPLC method capable of separating Ivabradine from its known impurities.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 20 mM Ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 7.35 with ammonium hydroxide |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Program | Time (min) |

| 0 | |

| 45 | |

| 46 | |

| 55 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 286 nm |

| Injection Volume | 10 µL |

4.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine hydrochloride and its impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Ivabradine API sample in the diluent to obtain a concentration similar to the standard solution.

4.1.3. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include:

-

Tailing factor: Should be ≤ 2.0 for the Ivabradine peak.

-

Theoretical plates: Should be ≥ 2000 for the Ivabradine peak.

-

Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.

Experimental Workflow

Caption: Workflow for HPLC analysis of Ivabradine impurities.

Ivabradine's Mechanism of Action: A Signaling Pathway Perspective

Ivabradine exerts its therapeutic effect by selectively inhibiting the If "funny" current in the sinoatrial (SA) node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.

Signaling Pathway Diagram

Caption: Mechanism of action of Ivabradine on the HCN4 channel.

Conclusion

The identification and control of process-related impurities are critical aspects of Ivabradine synthesis to ensure its quality, safety, and efficacy. A thorough understanding of the synthetic route, potential side reactions, and the implementation of robust, validated analytical methods are essential for drug development professionals. This guide has provided a comprehensive overview of the key impurities, their origins, and detailed analytical protocols to aid researchers and scientists in this endeavor. Continuous monitoring and characterization of the impurity profile throughout the drug development lifecycle are necessary to meet stringent regulatory requirements and deliver a safe and effective medication to patients.

References

An In-Depth Technical Guide to Forced Degradation Studies of Ivabradine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation (stress testing) of Ivabradine (B130884) hydrochloride, a crucial step in the drug development process for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This document outlines the experimental protocols, summarizes degradation behavior under various stress conditions, and elucidates the known degradation pathways.

Introduction to Forced Degradation Studies

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation. The primary objectives of such studies on Ivabradine hydrochloride are:

-

To identify the likely degradation products that could form under various storage and handling conditions.

-

To elucidate the degradation pathways of the drug molecule.

-

To develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

-

To aid in the formulation and packaging development to enhance the stability of the final drug product.

Ivabradine hydrochloride has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][2][3] Thermal stress also contributes to its degradation.[1][2][3]

Experimental Protocols for Forced Degradation

Detailed and well-documented experimental protocols are fundamental to reproducible and meaningful forced degradation studies. The following sections describe the common methodologies applied to Ivabradine hydrochloride.

Materials and Reagents

-

Ivabradine hydrochloride (API or drug product)

-

Sodium hydroxide (B78521) (NaOH)[3]

-

Hydrogen peroxide (H₂O₂)[3]

-

Ammonium (B1175870) formate[5][6]

-

Water (HPLC grade or deionized)

Stress Conditions

The following are typical stress conditions applied in forced degradation studies of Ivabradine hydrochloride. It is important to note that the concentration of stressors, temperature, and duration of exposure may be adjusted to achieve a target degradation of 5-20%.

2.2.1. Acid Hydrolysis To induce acid-catalyzed degradation, a solution of Ivabradine hydrochloride is treated with a strong acid.

-

Protocol: Dissolve a known amount of Ivabradine hydrochloride in a solution of 2 M HCl.[3] The mixture is then typically heated, for example, at 80°C for 24 hours, to accelerate the degradation process.[3] Following the stress period, the solution is neutralized with an appropriate base (e.g., 2 M NaOH) before analysis.

2.2.2. Alkaline Hydrolysis Base-catalyzed hydrolysis is investigated by exposing the drug substance to a strong base.

-

Protocol: Prepare a solution of Ivabradine hydrochloride in 1 M NaOH.[3] This solution is then subjected to elevated temperatures, such as 80°C for 24 hours.[3] After the specified time, the solution is neutralized with an acid (e.g., 1 M HCl) prior to chromatographic analysis.

2.2.3. Oxidative Degradation The susceptibility of Ivabradine hydrochloride to oxidation is assessed using an oxidizing agent, most commonly hydrogen peroxide.

-

Protocol: A solution of Ivabradine hydrochloride is prepared and treated with hydrogen peroxide. Studies have utilized a range of H₂O₂ concentrations, including 3%, 7.5%, and 15%.[3] The reaction is often carried out at an elevated temperature, for instance, 80°C for 24 hours, to facilitate degradation.[3]

2.2.4. Thermal Degradation To evaluate the effect of heat on the drug substance, a solid-state or solution-state thermal stress study is performed.

-

Protocol (Solution): Dissolve Ivabradine hydrochloride in deionized water and heat the solution at a high temperature, for example, 80°C for 24 hours.[3]

-

Protocol (Solid): The solid drug substance is exposed to dry heat in a controlled oven, for instance, at 105°C for 12 hours.[7]

2.2.5. Photolytic Degradation Photostability is a critical parameter, and studies are conducted to assess the impact of light exposure.

-

Protocol: Ivabradine hydrochloride, either in solid form or in solution, is exposed to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. The duration of exposure is controlled to deliver a specific illumination and energy dose.

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify Ivabradine hydrochloride from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique employed.

-

Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a detector (e.g., PDA or UV-Vis).

-

Column: A reversed-phase column, such as a Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm), is frequently used.[5][6]

-

Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic modifier like acetonitrile.[5][6]

-

Detection: The detection wavelength is typically set at 286 nm, where Ivabradine and its degradation products exhibit significant absorbance.[5][6]

-

Mass Spectrometry (MS): For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HR-MS/MS), is invaluable.[5]

Summary of Degradation Behavior

The following tables summarize the quantitative data on the degradation of Ivabradine hydrochloride under various stress conditions as reported in the literature.

Table 1: Summary of Forced Degradation Results for Ivabradine Hydrochloride

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Identified | Reference |

| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Significant | H1, H2, H3 | [3][8] |

| 2N HCl | - | - | - | Acid Degradate | [4] | |

| HCl and H₂SO₄ | - | - | Degrades | I-1 to I-5 | [5] | |

| Alkaline Hydrolysis | 1 M NaOH | 24 hours | 80°C | Significant | N1 | [3][8] |

| Alkali Condition | - | - | Degrades | - | [7] | |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox3, Ox4, Ox5 | [3][8] |

| 7.5% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox4, Ox5 | [3][8] | |

| 15% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox5 | [3][8] | |

| Oxidative Condition | - | - | Degrades | - | [7] | |

| Thermal Degradation | Deionized Water | 24 hours | 80°C | - | - | [3] |

| Solid State | 12 hours | 105°C | - | - | [7] | |

| Photolytic Degradation | Light Exposure | 24 hours | - | - | Ox1, UV, UV2, Ox4, UV3, UV4 | [8] |

| Light Exposure | 48 hours | - | - | Ox1, UV2 | [8] |

Note: "-" indicates that the specific data was not provided in the cited reference.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of Ivabradine hydrochloride.

Caption: Workflow for Forced Degradation Studies of Ivabradine HCl.

Degradation Pathways

The degradation of Ivabradine hydrochloride involves several key pathways, primarily hydrolysis of the lactam ring and oxidation at various positions. The following diagram provides a simplified representation of these pathways.

Caption: Major Degradation Pathways of Ivabradine Hydrochloride.

Conclusion

Forced degradation studies are indispensable for understanding the stability of Ivabradine hydrochloride. The drug substance is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress. The primary degradation pathways involve the hydrolysis of the lactam ring and oxidation of the molecule. A well-designed forced degradation study, employing a validated stability-indicating HPLC method, is crucial for the identification and quantification of degradation products, which in turn informs the development of a stable and safe drug product. The use of advanced analytical techniques like LC-MS/MS is essential for the structural characterization of the resulting impurities. This guide provides a foundational understanding for researchers and scientists involved in the development and quality control of Ivabradine hydrochloride formulations.

References

- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]

- 7. ajpaonline.com [ajpaonline.com]

- 8. files.core.ac.uk [files.core.ac.uk]

Stability of Ivabradine Active Pharmaceutical Ingredient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the Ivabradine (B130884) active pharmaceutical ingredient (API). Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (If) channel, is crucial in the management of chronic stable angina pectoris and heart failure.[1] Ensuring its stability is paramount for maintaining therapeutic efficacy and safety. This document details the degradation profile of Ivabradine under various stress conditions, outlines the methodologies for stability-indicating analyses, and presents its degradation pathways.

Introduction to Ivabradine Stability

Ivabradine is susceptible to degradation under several conditions, including exposure to acid, base, oxidation, heat, and light.[2][3] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4] These studies are a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and supporting the development of a stable drug product.

Forced Degradation Studies and Degradation Profile

Forced degradation or stress testing of Ivabradine has been performed under the conditions stipulated by the International Council for Harmonisation (ICH) guidelines. These studies reveal the susceptibility of the drug to various environmental factors.

Acid Hydrolysis

Ivabradine demonstrates significant degradation under acidic conditions. Studies have shown that treatment with hydrochloric acid (HCl) leads to the formation of several degradation products.[3][5] The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure.

Alkaline Hydrolysis

Under basic conditions, Ivabradine also undergoes degradation. Treatment with sodium hydroxide (B78521) (NaOH) results in the formation of distinct degradation products compared to acid hydrolysis.[3]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (H₂O₂), is a significant factor in the degradation of Ivabradine. Multiple oxidative degradation products have been identified, with the extent of degradation increasing with the concentration of the oxidizing agent.[3]

Thermal Degradation

Ivabradine is relatively stable to dry heat, but some degradation can occur at elevated temperatures over extended periods.[3][6]

Photodegradation

Exposure to light can also induce the degradation of Ivabradine. Photostability studies are crucial to determine the appropriate protective packaging for the drug substance and product.[3]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on Ivabradine. These tables provide a comparative overview of the drug's stability under different stress conditions.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Ivabradine

| Stress Condition | Stressor Concentration | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 2 M HCl | 80°C | 24 hours | Significant Degradation | [3][6] |

| Acid Hydrolysis | 1 N HCl | 80°C | 4 hours | Degradation Observed | |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 hours | Significant Degradation | [3][6] |

| Alkaline Hydrolysis | 1 N NaOH | 80°C | 4 hours | Degradation Observed | |

| Oxidative Degradation | 3% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |

| Oxidative Degradation | 7.5% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |

| Oxidative Degradation | 15% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |

| Thermal Degradation | Deionized Water | 80°C | 24 hours | Degradation Observed | [3][6] |

| Photodegradation | UV light (254 nm) | Ambient | 24 hours | Degradation Observed |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of stability studies. The following sections outline typical experimental protocols for the forced degradation of Ivabradine and its analysis.

General Sample Preparation for Forced Degradation

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of Ivabradine API in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Stress Application: Transfer aliquots of the stock solution to separate vessels for each stress condition.

-

Neutralization/Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

-

Filtration: Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Specific Stress Conditions

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2 M HCl and keep at 80°C for 24 hours.[6]

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH and keep at 80°C for 24 hours.[6]

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-15% H₂O₂ and keep at 80°C for 24 hours.[6]

-

Thermal Degradation: Dissolve the Ivabradine sample in deionized water and keep at 80°C for 24 hours.[6]

-

Photodegradation: Expose the Ivabradine API in solid-state or in solution to UV light (e.g., 254 nm) for a specified duration.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Ivabradine from its degradation products.

Table 2: Typical HPLC Method Parameters for Ivabradine Stability Testing

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[3][6] | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[5] | HemochromIntsil C18 (250 x 4.6 mm; 5µm)[4] |

| Mobile Phase | A: 20 mM Ammonium Acetate B: Acetonitrile (65:35 v/v, isocratic)[3][6] | A: 10 mM Ammonium Formate (pH 3.0) B: Acetonitrile (Gradient)[5] | A: 25mM Potassium Phosphate buffer (pH 3.0 with 0.2% TEA) B: Acetonitrile (30:70 v/v, isocratic)[4] |

| Flow Rate | 1.0 mL/min[3][6] | 0.7 mL/min[5] | 0.6 mL/min[4] |

| Detection Wavelength | Not specified, likely UV | 286 nm[5] | 287 nm[4] |

| Column Temperature | 25°C[3][6] | 30°C[5] | 30°C[4] |

| Injection Volume | 20 µL[3][6] | Not specified | 20 µL[4] |

Visualizations

Experimental Workflow for Stability Indicating Assay

Caption: Workflow of a forced degradation study and stability-indicating method development for Ivabradine.

Proposed Degradation Pathway of Ivabradine

Caption: Simplified degradation pathways of Ivabradine under various stress conditions.

Conclusion

The stability of Ivabradine API is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the key findings from forced degradation studies, providing a detailed overview of its degradation profile under acidic, alkaline, oxidative, thermal, and photolytic stress. The provided experimental protocols and HPLC method parameters offer a practical foundation for researchers and drug development professionals working with Ivabradine. The visualized workflow and degradation pathways serve as a concise reference for understanding the stability-indicating assay process and the chemical transformations that Ivabradine may undergo. A thorough understanding of these stability characteristics is essential for the development of robust and stable pharmaceutical formulations of Ivabradine.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. impactfactor.org [impactfactor.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ivabradine (B130884), a heart rate-lowering medication, and its associated compounds. Understanding the spectroscopic properties of Ivabradine and its impurities is crucial for quality control, stability testing, and formulation development in the pharmaceutical industry. This document details various analytical techniques, presents quantitative data in a structured format, and outlines experimental protocols to aid researchers in their analytical endeavors.

Spectroscopic Data of Ivabradine

Spectroscopic techniques are instrumental in elucidating the structure and purity of Ivabradine. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for Ivabradine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.15 | s | 2H | - |

| 2.66-2.70 | d | 2H | - |

| 2.91 | s | 3H | -CH₃ |

| 3.00-3.03 | t | 2H | - |

| 3.12-3.14 | t | 2H | - |

| 3.16-3.18 | t | 1H | - |

| 3.23-3.29 | t | 1H | - |

| 3.41-3.44 | t | 1H | - |

| 3.56-3.60 | t | 1H | - |

| 3.62-3.66 | d | 6H | -OCH₃ |

| 3.68-3.75 | m | 3H | - |

| 3.81-3.84 | d | 6H | -OCH₃ |

| 3.86-3.90 | q | 2H | - |

| 3.93-3.96 | t | 1H | - |

| 6.64-6.80 | q | 4H | Aromatic protons |

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet Data sourced from reference[1]

Table 2: Mass Spectrometry Data for Ivabradine and its Metabolite

| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Ivabradine | 469.2 | 177.2, 262.2 |

| N-desmethylivabradine | 455.2 | 177.1, 262.2 |

Data sourced from references[2][3][4]

Table 3: FT-IR Spectroscopic Data for Ivabradine Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| 3394.57 | N-H Stretching |

| 2943.86 | C-H stretching |

| 2918.78 | Symmetric CH stretching |

| 1648.79 | C=O Stretching |

| 1630.47 | C=O stretching |

| 1517.51 | C=C stretching |

| 1445.33 | CH def |

| 1246.56 | O-CH₃ stretching |

| 1209.49 | O-CH₃ |

| 1057.33 | C-N stretching of tertiary aliphatic amine |

| 1055.45 | C-N Stretching |

Data sourced from references[5][6]

Table 4: UV-Vis Spectroscopic Data for Ivabradine Hydrochloride

| Solvent | λmax (nm) |

| 0.1 N HCl | 286 |

| PBS pH 6.8 | 286 |

| Water | 286.4 |

| Methanol | Not Specified |

| Acetonitrile (B52724) | Not Specified |

Data sourced from references[6][7][8]

Spectroscopic Data of Ivabradine Related Compounds

Forced degradation studies have identified several related compounds of Ivabradine. The mass spectrometric data for some of these degradation products are presented below.

Table 5: Mass Spectrometry Data of Ivabradine Degradation Products

| Degradation Product | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Stress Condition |

| I-1 to I-5 | Identified but specific m/z and fragmentation not detailed in a consolidated table. | - | Acid and base hydrolysis |

| H1 | 505.31 | 280 | Acidic Hydrolysis |

| H2 | 523.26 | 280 | Acidic Hydrolysis |

| H3 | 505.25 | - | Acidic Hydrolysis |

| N1 | 487.29 | 280 | Alkaline Hydrolysis |

| Ox1 | 294.1388 | - | Oxidation |

| Ox4 | 293.20 | - | Oxidation |

| Ox5 | - | - | Oxidation |

| UV1 | 279.1725 | - | Photolysis |

| UV2 | - | - | Photolysis |

| UV3 | - | - | Photolysis |

| UV4 (N-desmethylivabradine) | 455.26 | - | Photolysis |

Data for I-1 to I-5 sourced from references[9][10][11]. Data for H, N, Ox, and UV series sourced from references[12][13][14]

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following sections provide outlines of the experimental protocols used for the analysis of Ivabradine and its related compounds.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)

This method is crucial for the identification and characterization of degradation products.[9][10]

-

Chromatographic System:

-

Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[6][9] or Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm).[12][13]

-

Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile[6][9] or isocratic elution with 20 mM ammonium acetate (B1210297) and acetonitrile (65:35, v/v).[12][13]

-

-

Mass Spectrometer:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used for the identification of functional groups.

-

Instrument: Shimadzu FTIR spectrometer or equivalent.[5]

-

Sample Preparation: The sample (Ivabradine HCl) is mixed with KBr (potassium bromide) in a 1:100 ratio and compressed into a pellet.

-

Scanning Range: 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantitative determination of Ivabradine.

-

Instrument: Double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[6]

-

Procedure: A standard solution of Ivabradine HCl is prepared in the chosen solvent. The solution is then scanned over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6]

-

Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analysis of Ivabradine.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. ijsr.net [ijsr.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]

- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ivabradine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure.[1][2] Its therapeutic effect is primarily mediated through the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is the principal driver of the cardiac pacemaker "funny" current (If).[3][4] This inhibition reduces the slope of diastolic depolarization in the sinoatrial node, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2][5]

Like any synthetic pharmaceutical compound, ivabradine is susceptible to the presence of impurities. These can arise during the manufacturing process (synthetic impurities) or through degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[6][7] The pharmacological and toxicological profiles of these impurities are of critical importance for drug safety and efficacy. This technical guide provides a comprehensive overview of the known and predicted pharmacological activities of ivabradine impurities, details the experimental protocols for their characterization, and presents available quantitative data for comparative analysis.

Pharmacological Profile of Ivabradine and its Impurities

The primary pharmacological target of ivabradine is the HCN4 channel. However, its pharmacological profile, and that of its impurities, extends to other ion channels and metabolic enzymes.

On-Target Activity: HCN Channel Inhibition

Ivabradine is a potent blocker of HCN channels, with a preference for the open state of the HCN4 isoform.[1] The major metabolite, N-desmethyl ivabradine (also known as S18982 or identified as the photodegradation product UV4), is also pharmacologically active and contributes to the overall therapeutic effect, although it is considered a weaker inhibitor than the parent compound.[5][7][8] In silico studies have predicted that several other degradation products, including Ox1, N1, Ox4, Ox5, and UV1 , may also possess inhibitory activity at HCN4 channels.[6][7]

Off-Target Activities

hERG Potassium Channel Inhibition: An important off-target effect of ivabradine is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[9][10][11] Inhibition of this channel can lead to QT interval prolongation and an increased risk of torsades de pointes.[11] The potency of ivabradine for the hERG channel is comparable to its potency for HCN channels, highlighting the importance of monitoring for this off-target effect.[10][12] The pharmacological activity of specific impurities on the hERG channel has not been extensively reported in publicly available literature.

Cytochrome P450 (CYP) Inhibition: Ivabradine is primarily metabolized by the CYP3A4 isoenzyme.[8][13] While ivabradine itself is considered a very weak inhibitor of CYP3A4, the potential for its impurities to inhibit this or other CYP enzymes is a critical consideration in assessing drug-drug interaction risks.[13] In silico predictions have been made for the CYP inhibitory potential of some degradation products.[7]

Data Presentation